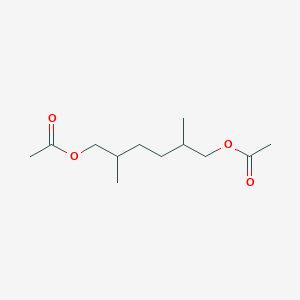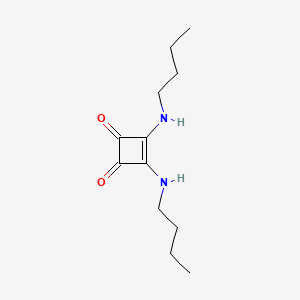
Diisopropyl (1-aminoethyl)phosphonate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-ethyl)-phosphonic acid diisopropyl ester, compound with oxalic acid, is a complex chemical compound that combines the properties of phosphonic acid esters and oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-ethyl)-phosphonic acid diisopropyl ester typically involves the reaction of diisopropyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. The compound is then purified through crystallization or distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-ethyl)-phosphonic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phosphonic acid esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-amino-ethyl)-phosphonic acid diisopropyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphonic acid derivatives, which are important in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-amino-ethyl)-phosphonic acid diisopropyl ester is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where phosphonic acid derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and flame retardants.
Mécanisme D'action
The mechanism of action of (1-amino-ethyl)-phosphonic acid diisopropyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Amino-ethyl)-phosphonic acid methyl ester
- (1-Amino-ethyl)-phosphonic acid ethyl ester
- (1-Amino-ethyl)-phosphonic acid butyl ester
Uniqueness
(1-Amino-ethyl)-phosphonic acid diisopropyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to other similar compounds, the diisopropyl ester group provides increased steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H22NO7P |
|---|---|
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphorylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3P.C2H2O4/c1-6(2)11-13(10,8(5)9)12-7(3)4;3-1(4)2(5)6/h6-8H,9H2,1-5H3;(H,3,4)(H,5,6) |
Clé InChI |
KEVPCPDLEMREPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(C)N)OC(C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)









